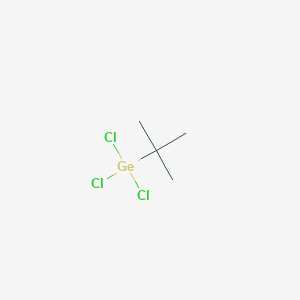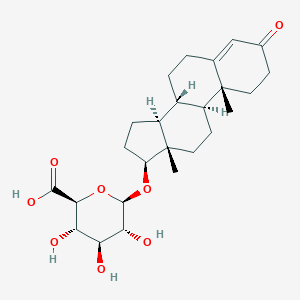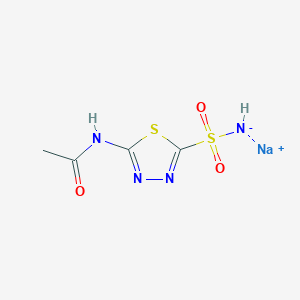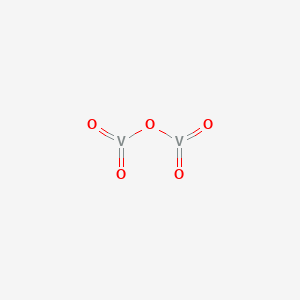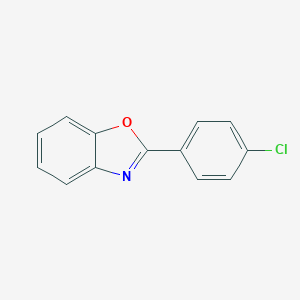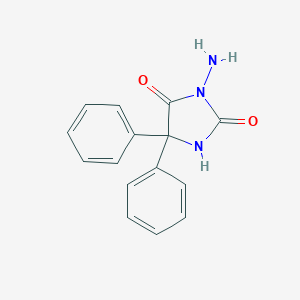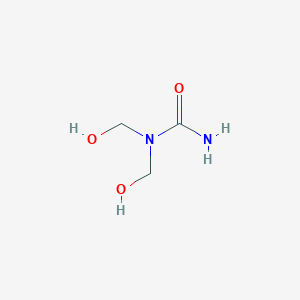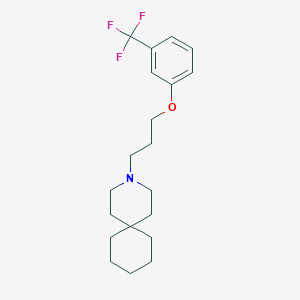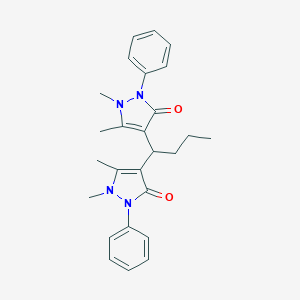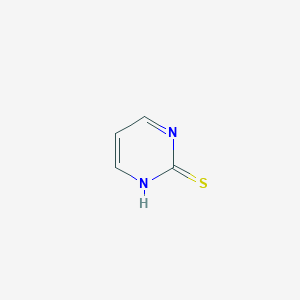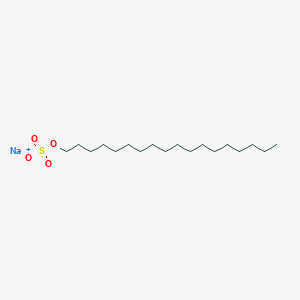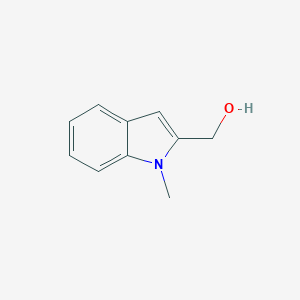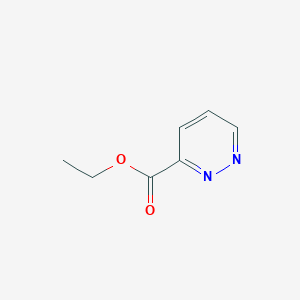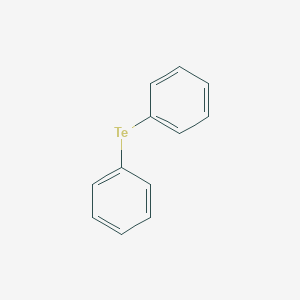
Diphenyltellurium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyltellurium is a chemical compound that belongs to the tellurium family. It is commonly used in scientific research as a reagent and catalyst. This compound has unique properties that make it an important tool in various fields of study.
Applications De Recherche Scientifique
Diphenyltellurium has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of aryltellurium compounds. It is also used as a catalyst in various reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling. Additionally, diphenyltellurium is used in the synthesis of tellurium-containing polymers and in the preparation of tellurium nanoparticles.
Mécanisme D'action
The mechanism of action of diphenyltellurium is still not fully understood. However, studies suggest that it acts as a nucleophile and an electrophile, which allows it to participate in a wide range of reactions. It is also believed to interact with sulfur-containing compounds, such as cysteine and methionine, through the formation of telluroether bonds.
Effets Biochimiques Et Physiologiques
Diphenyltellurium has been shown to have a wide range of biochemical and physiological effects. Studies suggest that it has antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the expression of pro-inflammatory cytokines. Additionally, diphenyltellurium has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diphenyltellurium is its versatility. It can be used as a reagent and catalyst in a wide range of reactions, making it a valuable tool in organic synthesis. Additionally, it has unique properties that make it useful in the preparation of tellurium-containing polymers and nanoparticles. However, diphenyltellurium is also highly toxic and can pose a risk to researchers if not handled properly. It is important to follow proper safety protocols when working with this compound.
Orientations Futures
There are several future directions for the study of diphenyltellurium. One area of interest is the development of new synthetic methods for the preparation of aryltellurium compounds. Additionally, there is growing interest in the use of diphenyltellurium in the preparation of tellurium-containing polymers and nanoparticles for use in biomedical applications. Finally, there is ongoing research into the anticancer properties of diphenyltellurium and its potential use as a cancer treatment.
Conclusion
In conclusion, diphenyltellurium is a valuable tool in scientific research. It has a wide range of applications in organic synthesis, catalysis, and the preparation of tellurium-containing compounds. Additionally, it has unique properties that make it useful in biomedical applications. However, it is important to follow proper safety protocols when working with this compound due to its toxicity. Ongoing research into the properties and applications of diphenyltellurium will continue to expand our understanding of this important compound.
Méthodes De Synthèse
Diphenyltellurium can be synthesized through several methods, including the reaction of tellurium with phenyllithium or phenylmagnesium bromide, and the reaction of diphenyl diselenide with tellurium tetrachloride. The most common method is the reaction of tellurium with phenyllithium, which yields diphenyltellurium and lithium telluride.
Propriétés
Numéro CAS |
1202-36-4 |
|---|---|
Nom du produit |
Diphenyltellurium |
Formule moléculaire |
C12H10Te |
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
phenyltellanylbenzene |
InChI |
InChI=1S/C12H10Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
XTCBHFKSTRGVMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Autres numéros CAS |
1202-36-4 |
Synonymes |
diphenyl telluride diphenyltelluride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



